1,3-Dioxolan-4-one, 2,5-diphenyl-
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Overview
Description
1,3-Dioxolan-4-one, 2,5-diphenyl- is an organic compound with the molecular formula C15H12O3. It is a member of the dioxolanone family, characterized by a five-membered ring containing two oxygen atoms and a ketone group.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dioxolan-4-one, 2,5-diphenyl- can be synthesized through the reaction of benzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the dioxolanone ring .
Industrial Production Methods
Industrial production of 1,3-Dioxolan-4-one, 2,5-diphenyl- often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxolan-4-one, 2,5-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of 1,3-dioxolan-4-ol, 2,5-diphenyl-.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1,3-Dioxolan-4-one, 2,5-diphenyl- has several scientific research applications, including:
Polymer Chemistry: It is used as a monomer in the synthesis of biodegradable polymers such as polylactic acid (PLA).
Materials Science: The compound’s unique structure allows for the development of advanced materials with specific properties, such as enhanced thermal stability and mechanical strength.
Biological Research: It is used in the study of enzyme-catalyzed reactions and as a model compound for understanding biochemical processes involving cyclic ethers.
Industrial Applications: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,3-Dioxolan-4-one, 2,5-diphenyl- primarily involves its ability to undergo ring-opening polymerization. This process is catalyzed by acids or bases, leading to the formation of linear polymers. The compound’s reactivity is influenced by the presence of the phenyl groups, which stabilize the transition state during polymerization .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolan-4-one, 2,2,5-trimethyl-: This compound has similar ring structure but with methyl groups instead of phenyl groups.
1,3-Dioxolan-4-one, 2,5-dimethyl-: Another similar compound with methyl groups replacing the phenyl groups.
Uniqueness
1,3-Dioxolan-4-one, 2,5-diphenyl- is unique due to the presence of phenyl groups, which enhance its stability and reactivity compared to its methyl-substituted counterparts. The phenyl groups also contribute to the compound’s ability to form polymers with distinct properties, making it valuable in various applications .
Properties
CAS No. |
56535-98-9 |
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Molecular Formula |
C15H12O3 |
Molecular Weight |
240.25 g/mol |
IUPAC Name |
2,5-diphenyl-1,3-dioxolan-4-one |
InChI |
InChI=1S/C15H12O3/c16-14-13(11-7-3-1-4-8-11)17-15(18-14)12-9-5-2-6-10-12/h1-10,13,15H |
InChI Key |
ZETHIMXJYSHLHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)OC(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
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